molecular formula C11H12N4O2 B4899138 N-(2-phenoxyethyl)-1H-1,2,4-triazole-3-carboxamide

N-(2-phenoxyethyl)-1H-1,2,4-triazole-3-carboxamide

Cat. No. B4899138
M. Wt: 232.24 g/mol
InChI Key: ZINLFCBRSAHZFK-UHFFFAOYSA-N
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Description

N-(2-phenoxyethyl)-1H-1,2,4-triazole-3-carboxamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. It is a member of the triazole family of compounds, which are known for their diverse biological activities. In

Scientific Research Applications

N-(2-phenoxyethyl)-1H-1,2,4-triazole-3-carboxamide has been studied for its potential applications in various fields such as medicinal chemistry, agriculture, and materials science. In medicinal chemistry, it has been found to exhibit antitumor, antifungal, and antibacterial activities. In agriculture, it has been studied for its potential use as a plant growth regulator and pesticide. In materials science, it has been explored for its potential use as a building block for the synthesis of novel materials.

Mechanism of Action

The mechanism of action of N-(2-phenoxyethyl)-1H-1,2,4-triazole-3-carboxamide is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes or proteins in the target organism. For example, it has been found to inhibit the activity of the enzyme 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, which is involved in the biosynthesis of cholesterol in humans.
Biochemical and Physiological Effects:
N-(2-phenoxyethyl)-1H-1,2,4-triazole-3-carboxamide has been found to have various biochemical and physiological effects. In vitro studies have shown that it can induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of fungal and bacterial cells, and inhibit the activity of certain enzymes. In vivo studies have shown that it can reduce the growth of tumors in mice and improve the survival rate of infected animals.

Advantages and Limitations for Lab Experiments

One of the advantages of N-(2-phenoxyethyl)-1H-1,2,4-triazole-3-carboxamide is its diverse biological activities, which make it a useful tool for studying various biological processes. Another advantage is its relatively simple synthesis method, which makes it easily accessible to researchers. However, one limitation is its potential toxicity, which requires careful handling and disposal.

Future Directions

There are many potential future directions for research on N-(2-phenoxyethyl)-1H-1,2,4-triazole-3-carboxamide. One possible direction is the development of new derivatives with improved biological activities and reduced toxicity. Another direction is the study of its mechanism of action in more detail, which could lead to the discovery of new drug targets. Additionally, it could be explored for its potential use in combination therapies with other drugs to enhance their efficacy. Finally, it could be studied for its potential applications in other fields such as materials science and agriculture.

properties

IUPAC Name

N-(2-phenoxyethyl)-1H-1,2,4-triazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4O2/c16-11(10-13-8-14-15-10)12-6-7-17-9-4-2-1-3-5-9/h1-5,8H,6-7H2,(H,12,16)(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZINLFCBRSAHZFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCCNC(=O)C2=NC=NN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-phenoxyethyl)-1H-1,2,4-triazole-3-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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